

Technical Guide: (E)-1-Chloro-2-pentene

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Compound of Interest		
Compound Name:	1-Chloro-2-pentene	
Cat. No.:	B8739790	Get Quote

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Introduction

(E)-1-Chloro-2-pentene is an unsaturated organochlorine compound belonging to the class of allylic halides. Its chemical structure, featuring a reactive chlorine atom adjacent to a carbon-carbon double bond, makes it a valuable intermediate and building block in organic synthesis. The stereochemistry of the double bond (E, or trans) is a critical feature that influences its reactivity and the stereochemical outcome of subsequent reactions. For professionals in drug development, allylic halides like (E)-1-chloro-2-pentene serve as key synthons for introducing alkenyl moieties and for constructing complex molecular architectures through various coupling and substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

(E)-**1-Chloro-2-pentene** is characterized by the following identifiers and physical properties. It is important to note a discrepancy in the CAS Registry Number, with NIST listing 6261-25-2 and other databases like PubChem citing 10071-60-0 for the (E)-isomer.[1][2][3]



Property	Value	Source(s)
CAS Registry Number	10071-60-0	[2][3][4]
Alternate CAS Number	6261-25-2	[1]
Molecular Formula	C ₅ H ₉ Cl	[1][4]
Molecular Weight	104.58 g/mol	[1][4][5]
IUPAC Name	(E)-1-chloropent-2-ene	[2][4]
Synonyms	trans-1-chloro-2-pentene, (2E)-1-chloropent-2-ene	[2]
Canonical SMILES	CCC=CCCI	[4]
Isomeric SMILES	CC/C=C/CCI	[4]
InChI	InChI=1S/C5H9CI/c1-2-3-4-5- 6/h3-4H,2,5H2,1H3/b4-3+	[1][4]
InChIKey	UPJCRKZUCADENN- ONEGZZNKSA-N	[1][4]

Synthesis and Experimental Protocols

The synthesis of (E)-**1-chloro-2-pentene** typically involves the allylic chlorination of a suitable pentene isomer. This method selectively substitutes a hydrogen atom on the carbon adjacent to the double bond.

General Experimental Protocol: Radical Allylic Chlorination

A common approach for synthesizing allylic chlorides is through the radical halogenation of an alkene.[6] While a specific detailed protocol for (E)-**1-chloro-2-pentene** is not readily available, a general methodology based on established procedures for allylic chlorination can be described. This often involves reagents like N-chlorosuccinimide (NCS) or other sources of chlorine radicals.

Materials:



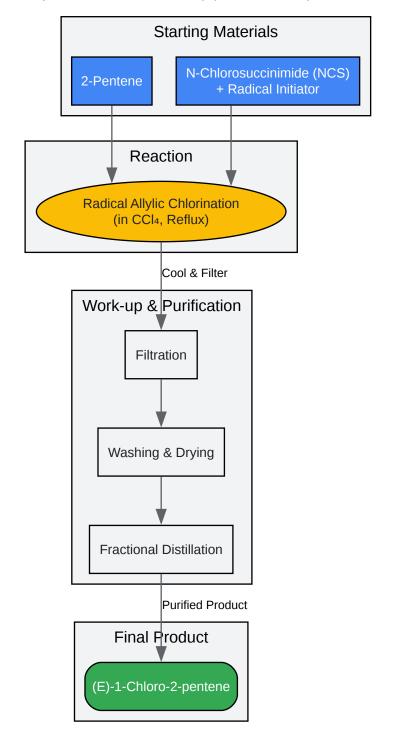
- 2-Pentene (cis/trans mixture or pure isomer)
- N-Chlorosuccinimide (NCS)
- Radical initiator (e.g., AIBN or benzoyl peroxide)
- Anhydrous non-polar solvent (e.g., carbon tetrachloride or benzene)
- Inert gas atmosphere (Nitrogen or Argon)

Methodology:

- Reaction Setup: A dried round-bottom flask is charged with 2-pentene and the anhydrous solvent under an inert atmosphere.
- Reagent Addition: N-Chlorosuccinimide and a catalytic amount of the radical initiator are added to the flask.
- Reaction Conditions: The mixture is heated to reflux to initiate the radical chain reaction. The
 reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography
 (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
- Purification: The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate (E)-1-chloro-2-pentene from other isomers and byproducts.

Characterization: The final product's identity and stereochemistry should be confirmed using spectroscopic methods. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is crucial, with the trans-configuration typically showing a characteristic coupling constant (J) of 10–15 Hz for the vinyl protons.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and purity.[4]





Synthesis Workflow for (E)-1-Chloro-2-pentene

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A generalized workflow for the synthesis of (E)-1-chloro-2-pentene.

Reactivity and Applications in Drug Development



(E)-**1-Chloro-2-pentene** is a bifunctional molecule with two primary reactive sites: the carbon-chlorine bond and the carbon-carbon double bond.[6]

- Nucleophilic Substitution: As an allylic halide, the C-Cl bond is susceptible to nucleophilic substitution (SN1 and SN2 pathways). The adjacent double bond stabilizes the potential carbocation intermediate in an SN1 reaction, enhancing its reactivity compared to saturated chloroalkanes. This reactivity allows for the facile introduction of various functional groups (e.g., amines, alcohols, thiols, and carbon nucleophiles), which is a cornerstone of synthetic medicinal chemistry.
- Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents like hydrogen halides or halogens.[4] These reactions often proceed via an allylic carbocation, which can lead to a mixture of products.

In the context of drug discovery, the utility of (E)-**1-chloro-2-pentene** lies in its role as a versatile building block. It can be used to synthesize more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of novel scaffolds for screening and lead optimization.

Safety and Handling

(E)-**1-Chloro-2-pentene** is expected to be a hazardous substance, typical of reactive alkyl halides. While a specific, comprehensive safety data sheet is not widely available, GHS classification information from related compounds suggests the following hazards.

Hazard Class	GHS Classification
Physical Hazards	Flammable liquid and vapor
Health Hazards	Harmful if swallowed
Harmful in contact with skin	
Causes skin irritation	_
May cause an allergic skin reaction	_
Causes serious eye damage	_
Harmful if inhaled	



Handling Precautions:

- · Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Ground and bond containers when transferring material to prevent static discharge.
- Avoid breathing vapors or mist.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

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